molecular formula C10H10N2O B11768477 4-Amino-2-methylisoquinolin-1(2H)-one

4-Amino-2-methylisoquinolin-1(2H)-one

Cat. No.: B11768477
M. Wt: 174.20 g/mol
InChI Key: POFOHGJSABLRLM-UHFFFAOYSA-N
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Description

4-Amino-2-methylisoquinolin-1(2H)-one (CAS 54931-54-3) is a heterocyclic organic compound featuring an isoquinolinone backbone substituted with an amino group at position 4 and a methyl group at position 2. The molecular formula is C${10}$H${10}$N$_2$O, with a molecular weight of 174.20 g/mol. Its structure combines aromaticity with polar functional groups, making it a versatile intermediate in pharmaceutical and materials chemistry. The amino group enhances nucleophilicity, enabling participation in coupling reactions, while the methyl group influences steric and electronic properties .

Properties

IUPAC Name

4-amino-2-methylisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-6-9(11)7-4-2-3-5-8(7)10(12)13/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFOHGJSABLRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2-methylbenzaldehyde and an appropriate amine, the compound can be synthesized through a series of steps including condensation, cyclization, and oxidation.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-methylisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoquinolinone derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and saturation. Below is a detailed comparison:

Substituent Variations in Isoquinolinone Derivatives

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
4-Amino-2-methylisoquinolin-1(2H)-one 54931-54-3 C${10}$H${10}$N$_2$O -NH$2$ (C4), -CH$3$ (C2) 174.20 Nucleophilic reactivity, drug intermediate
4-Nitroisoquinolin-1(2H)-one 55404-29-0 C$9$H$6$N$2$O$3$ -NO$_2$ (C4) 190.16 Electron-deficient; precursor for reduction to amines
4-Bromo-2-methylisoquinolin-1(2H)-one 33930-63-1 C${10}$H$8$BrNO -Br (C4), -CH$_3$ (C2) 238.08 Halogenation site for cross-coupling reactions
7-Amino-4-bromoisoquinolin-1(2H)-one 1033434-55-7 C$9$H$7$BrN$_2$O -NH$_2$ (C7), -Br (C4) 255.07 Dual functionalization for bioconjugation
4-Acetyl-2-methylisoquinolin-1(2H)-one 33930-77-7 C${12}$H${11}$NO$_2$ -COCH$3$ (C4), -CH$3$ (C2) 201.22 Ketone group for condensation reactions

Positional Isomerism and Electronic Effects

  • 4-Amino vs. 7-Amino Derivatives: The position of the amino group significantly impacts electronic distribution. In 4-amino derivatives (e.g., this compound), conjugation with the carbonyl group enhances resonance stabilization, whereas 7-amino derivatives (e.g., 7-Amino-4-bromoisoquinolin-1(2H)-one) exhibit reduced conjugation, leading to higher reactivity in electrophilic substitutions .
  • Nitro vs. Amino Groups: The nitro group in 4-Nitroisoquinolin-1(2H)-one (CAS 55404-29-0) is electron-withdrawing, reducing aromatic ring electron density and making the compound less reactive toward nucleophiles compared to its amino counterpart .

Saturation and Stereoelectronic Effects

  • Dihydroisoquinolinones: Compounds like 7-Amino-3,4-dihydro-2-methyl-1(2H)-isoquinolinone (CAS 54087-54-6) feature partial saturation, reducing aromaticity and increasing flexibility. This structural difference enhances solubility but decreases thermal stability compared to fully aromatic analogs .

Biological Activity

4-Amino-2-methylisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial activity, potential mechanisms of action, and structure-activity relationships (SAR) derived from recent studies.

  • Molecular Formula: C10H10N2O
  • Molecular Weight: 174.20 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activities of this compound have been primarily explored in the context of its antimicrobial properties. Recent studies have demonstrated its effectiveness against various bacterial and fungal strains.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of several isoquinoline derivatives, including this compound. The results indicated promising antibacterial and antifungal activities.

CompoundMIC (mg/mL)MBC (mg/mL)Activity Type
This compound0.17–0.230.23–0.30Antibacterial
Reference Drug (Ampicillin)0.100.15Antibacterial
Compound 9 (related structure)0.06–0.230.11–0.47Antifungal

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values suggest that this compound exhibits moderate antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

The mechanism by which this compound exerts its antimicrobial effects appears to involve enzyme inhibition. Docking studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways, which is a common target for antibiotic action .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the isoquinoline structure can significantly influence biological activity:

  • Substituent Effects:
    • The presence of an amino group at position 4 enhances antibacterial activity.
    • Methyl substitution at position 2 appears to optimize both solubility and bioactivity.
  • Comparative Analysis:
    • Compounds with additional functional groups at various positions were tested, revealing that certain substitutions can either enhance or diminish activity.
    • For instance, compounds with larger aromatic groups showed increased potency against specific resistant strains .

Case Studies

Recent literature has highlighted several case studies involving the use of this compound in various experimental settings:

  • Study on MRSA:
    • A comparative study showed that this compound was more effective than standard treatments like ampicillin against MRSA, suggesting its potential as a lead compound for developing new antibiotics .
  • Fungal Inhibition:
    • The compound also demonstrated antifungal properties, particularly against Candida species, with MIC values comparable to established antifungals .

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